molecular formula C14H17N3 B14895965 2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine

2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine

Cat. No.: B14895965
M. Wt: 227.30 g/mol
InChI Key: JOKQBGKIMARHEE-UHFFFAOYSA-N
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Description

2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidin-4-amine core, a scaffold recognized for its significant biological activity and prevalence in pharmaceutical agents . This structure is a key pharmacophore in the development of targeted therapies. For instance, substituted pyrrolo[3,2-d]pyrimidin-4-amines have been identified as potent inhibitors of proangiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2, PDGFR-β, and EGFR, highlighting the potential of this chemical class in anticancer research . Furthermore, the 2,4-disubstituted pyrimidine scaffold is a promising template for designing potent and selective inhibitors of neuronal nitric oxide synthase (nNOS) . Such inhibitors are investigated for their potential to address neurodegenerative disorders, including Alzheimer's and Parkinson's diseases, by mitigating nitric oxide-mediated neurotoxicity . The structural components of this compound suggest it may serve as a valuable intermediate or lead compound in these and other therapeutic areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct appropriate safety evaluations, as related amine compounds can exhibit hazards such as skin irritation, eye damage, or toxicity if swallowed, inhaled, or absorbed through the skin .

Properties

Molecular Formula

C14H17N3

Molecular Weight

227.30 g/mol

IUPAC Name

2,6-dimethyl-N-[(4-methylphenyl)methyl]pyrimidin-4-amine

InChI

InChI=1S/C14H17N3/c1-10-4-6-13(7-5-10)9-15-14-8-11(2)16-12(3)17-14/h4-8H,9H2,1-3H3,(H,15,16,17)

InChI Key

JOKQBGKIMARHEE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=NC(=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine typically involves the reaction of 2,6-dimethylpyrimidine with 4-methylbenzylamine under specific conditions. One common method includes:

    Starting Materials: 2,6-dimethylpyrimidine and 4-methylbenzylamine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) under hydrogenation conditions.

    Temperature and Time: The reaction is typically conducted at room temperature to 50°C for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common. Additionally, purification steps like crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Amination Efficiency

ParameterValueSource
CatalystHCl (0.1 equiv)
SolventEthanol or water
Reaction Time1–6 hours
Temperature80–130°C

Yield and Purity

  • Yield : Isolated yields typically range between 80–95% under optimized conditions, as seen in analogous pyrimidine aminations .

  • Purification : Silica gel chromatography (EtOAc/n-pentane gradients) or crystallization is used to isolate the product .

Reaction Mechanism

The reaction proceeds through the following steps:

  • Protonation : HCl protonates the chloropyrimidine, activating the 4-position for nucleophilic attack.

  • Nucleophilic Attack : 4-Methylbenzylamine acts as a nucleophile, displacing the chloride ion.

  • Deprotonation : The intermediate is deprotonated to form the final product.

This mechanism aligns with studies on pyrrolo[2,3-d]pyrimidine aminations, where acid catalysis lowers the activation barrier .

Key Functional Groups

  • Pyrimidine Core : Provides aromatic stability and electronic effects.

  • N-(4-methylbenzyl) Substituent : Enhances lipophilicity and potential biological activity.

Substituent Effects

  • 4-Methylbenzyl Group : Likely influences solubility and binding interactions in medicinal applications (e.g., kinase inhibition) .

  • 2,6-Dimethyl Substituents : Steric hindrance may direct regioselectivity during amination .

Related Research Findings

  • Selectivity Trends : Chloropyrimidines show higher reactivity at the 4-position compared to 2- or 6-positions, as demonstrated in nucleophilic substitutions .

  • Biological Relevance : Pyrimidinamine derivatives with aromatic substituents have shown activity as kinase inhibitors (e.g., CDK4/6) .

Challenges and Considerations

  • Side Reactions : Over-protonation or excess acid can lead to solvolysis products (e.g., ethoxy derivatives) .

  • Scalability : Multistep purification may be required to achieve high purity, as noted in pyrimidine library syntheses .

Scientific Research Applications

2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine with key analogs from the literature, focusing on structural features, synthetic yields, physicochemical properties, and biological activities.

Key Observations :

  • Core Heterocycle: Replacement of the pyrimidine core with fused furan (e.g., furopyrimidine in ) or thiophene (thienopyrimidine in ) rings alters electron density and steric bulk, impacting solubility and binding affinity.
  • N-Substituents : The 4-methylbenzyl group in the target compound balances lipophilicity and steric demand compared to bulkier substituents (e.g., naphthyl in ), which may reduce solubility but enhance target engagement.
Physicochemical Properties
Compound Name Melting Point (°C) Rf Value (Solvent System) Molecular Weight Molecular Formula Reference
Target Compound Not reported Not reported ~267.35 C₁₅H₁₇N₃
N-(3,4-Dimethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (19) 150.8–151.4 0.50 (EtOAc/Hexane 1:1) 299.33 C₁₆H₁₇N₃O₃
N-(4-Ethoxyphenyl)-2,6-dimethylfuro[2,3-d]pyrimidin-4-amine (25) 160.6–162.1 0.51 (EtOAc/Hexane 1:3) 307.36 C₁₇H₁₉N₃O₂
2,6-Dimethyl-N-(phenylmethyl)thieno[2,3-d]pyrimidin-4-amine Not reported Not reported 269.36 C₁₅H₁₅N₃S

Key Observations :

  • Melting Points : Derivatives with polar substituents (e.g., methoxy or ethoxy groups in ) exhibit higher melting points (>150°C) due to enhanced intermolecular hydrogen bonding.
  • Rf Values : Lower Rf values (e.g., 0.10 in ) correlate with increased polarity from electron-donating groups (e.g., methoxy).

Key Observations :

  • Fungicidal Applications : Chlorine substitution (e.g., in HNPC-A9229) enhances fungicidal efficacy by improving target binding .

Biological Activity

2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are a class of compounds known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of 2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrimidine ring substituted with two methyl groups at the 2 and 6 positions and a 4-methylbenzyl group at the nitrogen atom. The synthesis typically involves multi-step organic reactions that may include cyclization and substitution methods to achieve the desired structure.

Biological Activity Overview

Research indicates that pyrimidine derivatives, including 2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine, exhibit a range of biological activities:

  • Anticancer Activity : Studies have shown that similar pyrimidine compounds can induce apoptosis in cancer cells. For example, derivatives have been reported to inhibit cell proliferation in various cancer cell lines with IC50 values in the nanomolar range .
  • Anti-inflammatory Effects : Pyrimidine derivatives have been associated with the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation. Compounds similar to 2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine have demonstrated significant COX-2 inhibition .
  • Antimicrobial Properties : Some studies suggest that pyrimidine derivatives possess antibacterial and antifungal activities. This is particularly relevant for compounds targeting resistant strains of bacteria .

Anticancer Activity

A notable study evaluated the anticancer properties of various pyrimidine derivatives against breast cancer cell lines (MDA-MB-231). The results indicated that certain analogs exhibited potent inhibitory effects on cell proliferation with IC50 values as low as 0.126 μM. These compounds also showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic window .

CompoundCell LineIC50 (μM)Mechanism of Action
2aMDA-MB-2310.126Inhibition of cell proliferation
2bMCF10A>1Selective toxicity

Anti-inflammatory Activity

In another study focusing on anti-inflammatory effects, compounds structurally related to 2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine were tested for COX-2 inhibition. The results showed promising activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

CompoundCOX-2 IC50 (μM)Comparison to Celecoxib
50.04Equivalent
60.04Equivalent

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by their structural features. For instance:

  • Substituents : The presence of electron-withdrawing or donating groups can significantly alter the potency and selectivity of these compounds.
  • Positioning : The location of substituents on the pyrimidine ring affects binding affinity to biological targets such as enzymes or receptors involved in disease processes.

Future Directions

While preliminary findings on the biological activity of 2,6-Dimethyl-N-(4-methylbenzyl)pyrimidin-4-amine are promising, further research is necessary to fully elucidate its mechanisms of action and therapeutic potential. Future studies should focus on:

  • In vivo Studies : Evaluating efficacy and safety in animal models.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific targets.
  • Clinical Trials : Assessing its potential for therapeutic use in humans.

Q & A

Q. What advanced analytical techniques enhance purity assessment for regulatory submissions?

  • Methodology :
  • HPLC-MS : Detect trace impurities (<0.1%) using C18 columns and ESI+ ionization.
  • Elemental Analysis : Validate C/H/N ratios (±0.4% theoretical) .

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